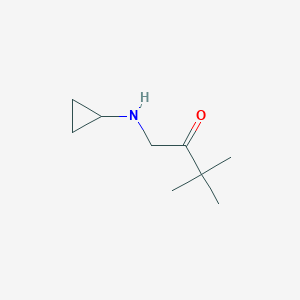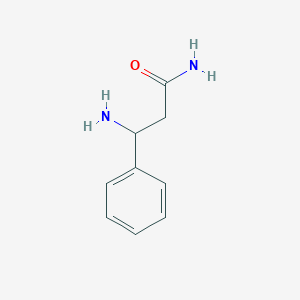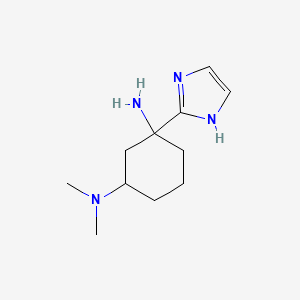![molecular formula C10H19NO B15257685 1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol](/img/structure/B15257685.png)
1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol is an organic compound with the molecular formula C8H17NO It is characterized by the presence of a cyclopropyl group attached to an aminomethyl group, and a cyclopentan-1-ol structure with a methyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol typically involves the reaction of cyclopropylamine with a suitable cyclopentanone derivative under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature and solvent, can vary depending on the exact synthetic route employed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or other amines can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the cyclopropyl and cyclopentan-1-ol structures may interact with hydrophobic regions of proteins, affecting their function and stability .
Comparison with Similar Compounds
- 1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol
- [1-(Aminomethyl)cyclopropyl]methanol
Comparison: 1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol is unique due to its cyclopentan-1-ol structure, which imparts different chemical and physical properties compared to similar compounds.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C10H19NO/c1-8-3-2-4-10(8,12)9(7-11)5-6-9/h8,12H,2-7,11H2,1H3 |
InChI Key |
WYHAZVOKLMXHPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C2(CC2)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-yl]acrylic acid](/img/structure/B15257612.png)
![2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15257617.png)
amine](/img/structure/B15257625.png)

![Bicyclo[3.1.0]hexane-3-sulfonyl chloride](/img/structure/B15257628.png)

![1-[1-(Aminomethyl)cyclopropyl]propan-1-one](/img/structure/B15257632.png)
![1-(1-Ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane](/img/structure/B15257633.png)

![2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B15257640.png)

![2-[(2-Methoxyethyl)amino]-5-(4-methoxyphenyl)benzonitrile](/img/structure/B15257666.png)


